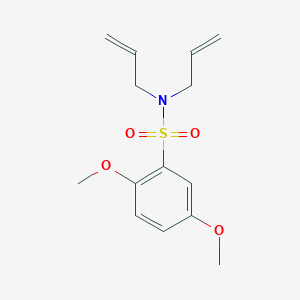

N,N-diallyl-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-2,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C14H19NO4S . It is a derivative of 2,5-Dimethoxybenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of N,N-diallyl-2,5-dimethoxybenzenesulfonamide consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact structure visualization is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving N,N-diallyl-2,5-dimethoxybenzenesulfonamide are not detailed in the search results, a study on N- and C-diallyl monomers provides insights into the cyclization and competing reactions for growing radical chains based on N- and C-diallyl monomers .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-diallyl-2,5-dimethoxybenzenesulfonamide, such as melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications

- Dichloroacetamide safeners, including DAS, protect maize (Zea mays) against injury from thiocarbamate and chloroacetanilide herbicides. These safeners bind specifically to a site in maize, enhancing the plant’s tolerance to herbicides .

- DAS serves as a monomer in radical polymerization reactions. Protonated N-diallylamines and N,N-dimethyl-N,N-diallylammonium chloride have been studied for their polymerization behavior .

Herbicide Safener in Maize Protection

Polymerization Monomer

Hydrogel for Heavy Metal and Dye Removal

properties

IUPAC Name |

2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-5-9-15(10-6-2)20(16,17)14-11-12(18-3)7-8-13(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVODPYFPFGXQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diallyl-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)

![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)

![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)

![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)

![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)

![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)

![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)

![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)